molecular formula C6H6FNO4S B14337615 Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) CAS No. 103841-99-2

Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate)

Cat. No.: B14337615
CAS No.: 103841-99-2
M. Wt: 207.18 g/mol
InChI Key: NXXCCJRBUYQNFP-UHFFFAOYSA-N
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Description

Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) is an organic compound with a phenolic structure substituted with an amino group at the 4-position, a fluorine atom at the 3-position, and a hydrogen sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) typically involves multi-step organic reactions. One common method starts with the nitration of fluorobenzene to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The phenolic hydroxyl group can be introduced through a diazotization reaction followed by hydrolysis. Finally, the hydrogen sulfate group is introduced via sulfonation using sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the amino and fluorine substituents can enhance its binding affinity and specificity. The hydrogen sulfate group can participate in ionic interactions, further influencing its biological activity .

Properties

CAS No.

103841-99-2

Molecular Formula

C6H6FNO4S

Molecular Weight

207.18 g/mol

IUPAC Name

(4-amino-3-fluorophenyl) hydrogen sulfate

InChI

InChI=1S/C6H6FNO4S/c7-5-3-4(1-2-6(5)8)12-13(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

NXXCCJRBUYQNFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)O)F)N

Origin of Product

United States

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